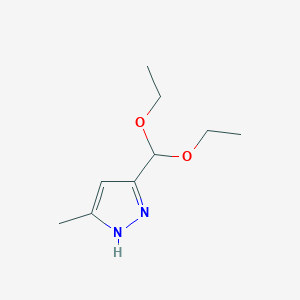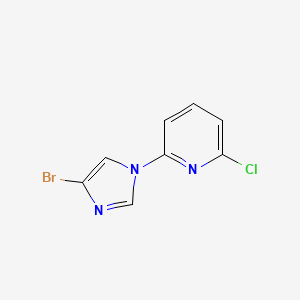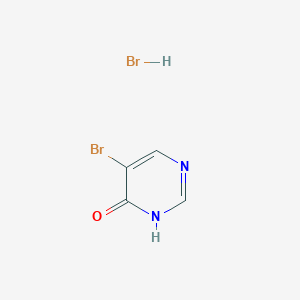![molecular formula C7H11NO3 B11714021 (R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione](/img/structure/B11714021.png)
(R)-4-[(R)-sec-Butyl]oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-[®-sec-Butyl]oxazolidine-2,5-dione is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[®-sec-Butyl]oxazolidine-2,5-dione typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of ®-sec-butylamine with glyoxylic acid, followed by cyclization to form the oxazolidinone ring. The reaction is usually carried out under acidic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of oxazolidinones, including ®-4-[®-sec-Butyl]oxazolidine-2,5-dione, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-4-[®-sec-Butyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazolidinone ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
®-4-[®-sec-Butyl]oxazolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-[®-sec-Butyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins required for bacterial growth and replication . The exact molecular pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat serious bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid.
Uniqueness
®-4-[®-sec-Butyl]oxazolidine-2,5-dione is unique due to its specific chiral configuration and the presence of the sec-butyl group. This structural uniqueness can influence its biological activity and selectivity compared to other oxazolidinone derivatives .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4R)-4-[(2R)-butan-2-yl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5-/m1/s1 |
InChI Key |
WAACGCAWLJFFQX-RFZPGFLSSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1C(=O)OC(=O)N1 |
Canonical SMILES |
CCC(C)C1C(=O)OC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11713956.png)
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11713990.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11713993.png)
![2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11714005.png)

![4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid](/img/structure/B11714013.png)
![[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B11714028.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11714033.png)
![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
